molecular formula C14H30O B1596054 2-Pentylnonan-1-ol CAS No. 5333-48-2

2-Pentylnonan-1-ol

Cat. No. B1596054
CAS RN: 5333-48-2
M. Wt: 214.39 g/mol
InChI Key: DHMRGSATSWRQFT-UHFFFAOYSA-N
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Description

2-Pentylnonan-1-ol is a chemical compound with the molecular formula C14H30O . It is also known as a chemical compound .


Molecular Structure Analysis

The molecular structure of 2-Pentylnonan-1-ol is represented by the formula C14H30O . This indicates that the molecule consists of 14 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Catalytic Applications

The research by Amarante et al. (2014) explored the catalytic applications of a dioxomolybdenum(VI) complex with the ligand 2-(1-pentyl-3-pyrazolyl)pyridine, demonstrating high activity and selectivity in olefin epoxidation. This complex showed promise in catalyzing the epoxidation of bio-derived olefins, including DL-limonene and methyl oleate, suggesting potential applications in green chemistry and industrial processes (Amarante, Neves, Paz, Valente, Pillinger, & Gonçalves, 2014).

Oligomerization Research

Ishigaki and Shono (1974) studied the oligomerization of 2-methylfuran, leading to the production of compounds like 2,4,4-tris(5'-methyl-2'-furyl)-1-pentanol. This research provides insights into the chemical reactions and potential applications of furan derivatives in polymer science and material engineering (Ishigaki & Shono, 1974).

Decomposition and Isomerization Studies

Awan, Burgess, and Manion (2012) conducted a detailed study on the decomposition and intramolecular H-transfer isomerization of 1-pentyl radicals. Their research, which included quantum chemical methods, provides valuable information on the chemical behavior of alkyl radicals, relevant in combustion and atmospheric chemistry (Awan, Burgess, & Manion, 2012).

Enantioselective Processes in Chemistry

Research by Chaput et al. (2012) focused on the enantioselective transesterification of pentan-2-ol by CALB (Candida antarctica lipase B) in a solid-gas reactor. This study contributes to the understanding of enantioselective processes in chemistry, which are crucial for producing specific enantiomers in pharmaceuticals and fine chemicals (Chaput, Márton, Pineau, Domon, Tran, & Graber, 2012).

Synthesis of Derivatives and Antimicrobial Applications

Dzhafarov et al. (2010) synthesized new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane by reacting 1-(propylsulfanyl)pentan-2-ol with formaldehyde and secondary amines. Their research indicates potential applications of these compounds as antimicrobial additives in lubricating oils and antiseptics against bacteria and fungi (Dzhafarov, Mamedbeili, Kyazimova, Gasanov, & Suleimanova, 2010).

properties

IUPAC Name

2-pentylnonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMRGSATSWRQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277457
Record name 2-pentylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentylnonan-1-ol

CAS RN

5333-48-2
Record name 2-PENTYL-1-NONANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-pentylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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